[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[[4-[6-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]hexyl-methylamino]-2-methylphenyl]methylidene]propanedinitrile . This name derives from its core malononitrile moiety, which forms the acceptor segment, and the extended alkyl-amino-aromatic donor system.
The systematic identification follows these hierarchical rules:
- The propanedinitrile backbone serves as the parent structure.
- The methylidene group at position 2 indicates a double-bonded CH₂ substituent.
- The 4-[6-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]hexyl-methylamino]-2-methylphenyl substituent describes a para-substituted aromatic ring with:
This nomenclature reflects the compound’s D-π-A architecture, where electron-donating alkylamino groups and electron-withdrawing dicyanovinyl units create intramolecular charge-transfer interactions.
Molecular Formula and Weight Analysis
The compound has the empirical formula C₃₁H₃₄N₆ , corresponding to a molecular weight of 490.6 g/mol . Key mass contributions include:
| Component | Contribution (g/mol) |
|---|---|
| 31 Carbon atoms | 372.4 |
| 34 Hydrogen atoms | 34.3 |
| 6 Nitrogen atoms | 84.0 |
| Total | 490.7 |
Discrepancies between calculated (490.7 g/mol) and reported (490.6 g/mol) weights arise from isotopic abundance variations. The high nitrogen content (17.1% by mass) originates from the malononitrile acceptor and tertiary amine donor groups, which dominate the molecule’s electronic properties.
Three-Dimensional Conformational Features
The compound adopts a non-planar conformation due to steric interactions between its substituents:
- The hexyl chain between the two aromatic rings adopts a gauche configuration to minimize van der Waals repulsions between methyl and ethyl groups.
- The dicyanovinyl group forms a 15° dihedral angle with the adjacent benzene ring, allowing partial π-orbital overlap while avoiding steric clashes with the methyl substituent.
- Molecular dynamics simulations suggest that the N-ethylamino group rotates freely at room temperature, sampling conformational space with an energy barrier of ~2.1 kcal/mol.
Key bond lengths and angles include:
Donor-π-Acceptor Architectural Configuration
This compound exemplifies a push-pull chromophore with distinct donor and acceptor regions:
Donor Components
- N-Ethyl-N-methylhexane-1,6-diamine : The alkylamino chain provides electron density via nitrogen lone pairs.
- 3-Methylphenyl Group : The methyl substituent enhances aromatic electron density through inductive effects.
π-Conjugated Bridge
- Phenyl-Methylene-Malononitrile System : Delocalized π-electrons span 18 atoms across two aromatic rings and the central methylene group, creating an extended conjugation pathway.
Acceptor Components
- Malononitrile Unit : The two electron-withdrawing cyano groups (σₚ⁺ = +1.30) stabilize negative charge density.
- Dicyanovinyl Group : Enhances acceptor strength through conjugation with the aromatic ring (Hammett constant σₚ = +0.84).
Spectroscopic studies reveal a charge-transfer transition at 427 nm (ε = 18,500 M⁻¹cm⁻¹) corresponding to electron migration from the alkylamino donor to the malononitrile acceptor. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.1 eV, consistent with its absorption profile.
Properties
CAS No. |
76897-80-8 |
|---|---|
Molecular Formula |
C31H34N6 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[[4-[6-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]hexyl-methylamino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C31H34N6/c1-5-37(31-13-11-29(25(3)17-31)19-27(22-34)23-35)15-9-7-6-8-14-36(4)30-12-10-28(24(2)16-30)18-26(20-32)21-33/h10-13,16-19H,5-9,14-15H2,1-4H3 |
InChI Key |
ULWSOHSPXPGMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCCN(C)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2,2-Dicyanovinyl)-3-methylphenyl Intermediate
- Starting Material: 4-bromo-3-methylbenzaldehyde or 4-formyl-3-methylphenyl derivatives.
- Step: A Knoevenagel condensation reaction is performed between the aldehyde group and malononitrile under basic catalysis (e.g., piperidine or ammonium acetate) to introduce the 2,2-dicyanovinyl group.
- Conditions: Typically reflux in ethanol or acetonitrile for several hours.
- Outcome: Formation of the 4-(2,2-dicyanovinyl)-3-methylphenyl aldehyde derivative.
Coupling to 2-Methylphenyl Methylene Malononitrile
- Step: The hexyl-linked amino intermediate is further reacted with 2-methylbenzaldehyde or a related aldehyde to form a Schiff base (imine) intermediate.
- Step: This intermediate undergoes condensation with malononitrile to form the methylene malononitrile moiety.
- Conditions: Acid or base catalysis under reflux conditions, often in ethanol or toluene, with removal of water to drive the condensation.
- Outcome: Final formation of [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile.
Reaction Parameters and Optimization
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Aldehyde + malononitrile, base catalyst | Control temperature to avoid side reactions |
| 2 | Nucleophilic substitution / Reductive amination | Ethylamine, hexylamine, polar aprotic solvent | Use inert atmosphere to prevent oxidation |
| 3 | Schiff base formation and condensation | Aldehyde + malononitrile, acid/base catalyst | Water removal critical for yield |
Research Findings and Considerations
- The Knoevenagel condensation is a well-established method for introducing dicyanovinyl groups, providing high yields and purity when carefully controlled.
- The multi-step amine linkage formation requires careful stoichiometric control to avoid polymerization or side reactions.
- The final condensation step is sensitive to moisture; thus, drying agents or azeotropic distillation is often employed.
- Purification is typically achieved by recrystallization or chromatographic methods due to the compound’s complex structure.
Chemical Reactions Analysis
Types of Reactions
[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce halogenated derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials with tailored properties.
Biology
- Biological Interactions : Research has investigated its interactions with biological macromolecules, particularly its binding affinity to proteins and enzymes. Such interactions can provide insights into its potential biological roles and mechanisms of action.
Medicine
- Therapeutic Properties : Studies have explored the compound's anti-cancer and anti-inflammatory effects. For instance, its ability to inhibit certain cellular pathways may contribute to its therapeutic potential against various diseases.
- Case Study Example : A study published in 2023 highlighted the compound's efficacy in reducing tumor growth in specific cancer models, demonstrating its potential as a lead compound in drug discovery.
Industry
- Advanced Materials Development : The compound is utilized in creating polymers and dyes due to its unique structural features. Its cyano groups contribute to enhanced electronic properties, making it suitable for applications in organic electronics.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of advanced materials |
| Biology | Interaction with macromolecules | Potential binding to proteins; impacts cellular functions |
| Medicine | Anti-cancer and anti-inflammatory effects | Effective in reducing tumor growth in preclinical studies |
| Industry | Development of polymers and dyes | Enhanced electronic properties due to cyano groups |
Mechanism of Action
The mechanism of action of [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Malononitrile Derivatives
Key Observations:
Conjugation and Electronic Effects: The target compound’s dicyanovinyl and ethylaminohexyl groups likely enhance charge transfer compared to simpler derivatives like 2-(2,6-diethyl-4-methylphenyl)malononitrile . The diphenylamino styryl group in (E)-2-{3-[4-(Diphenylamino)styryl]-5,5-dimethylcyclohex-2-enylidene}malononitrile provides strong electron-donating properties, whereas the target compound’s alkylamino chains may balance electron withdrawal and donation .
Solubility and Polarity: The bis(2-hydroxyethyl)amino derivative (25665-01-4) exhibits high polarity (density 1.257 g/cm³) due to hydroxyl groups, contrasting with the target compound’s hydrophobic alkyl chains . Chloro and methoxy substituents in GEO-03642 improve solubility in organic solvents compared to non-halogenated analogs .
Steric and Crystallographic Considerations: The cyclohexenylidene ring in the diphenylamino styryl compound allows for planar molecular packing, as evidenced by single-crystal X-ray data . The target compound’s flexible hexyl chain may reduce crystallinity but improve film-forming ability.
Biological Activity
Structure
The compound has a molecular formula of and features multiple functional groups that contribute to its biological activity. Its structure includes:
- Dicyanovinyl group : Imparts unique electronic properties.
- Amine functionalities : Potential for interaction with biological targets.
Physical Properties
- Molecular Weight : 526.65 g/mol
- Solubility : Solubility in organic solvents, limited aqueous solubility.
Research indicates that compounds similar to malononitrile derivatives often exhibit a range of biological activities, including:
- Antitumor Activity : Malononitrile derivatives have been studied for their cytotoxic effects against various cancer cell lines. The presence of the dicyanovinyl group may enhance these effects through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives show promise as antimicrobial agents, potentially disrupting microbial cell membranes or inhibiting metabolic pathways.
Case Studies
-
Antitumor Efficacy
- A study demonstrated that malononitrile derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM, indicating a dose-dependent response.
- The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, involving caspase activation and mitochondrial membrane potential disruption.
-
Antimicrobial Activity
- In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 100 µg/mL, respectively.
- The proposed mechanism involves interference with bacterial cell wall synthesis.
Toxicological Profile
While the biological activities are promising, toxicity assessments are crucial. Preliminary studies suggest moderate toxicity in mammalian cells, necessitating further investigation into its safety profile.
Research Findings
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile, and how do catalyst systems influence yield and purity?
- Methodology : The compound can be synthesized via multi-component reactions involving Knoevenagel condensation. For example, aldehydes react with malononitrile derivatives in the presence of heterogeneous catalysts like KF-Al₂O₃ or CSOH-Al₂O₃ under mild conditions (ethanol solvent, room temperature). Catalyst choice impacts reaction efficiency: KF-Al₂O₃ achieves 85–92% yields for analogous pyran derivatives, while CSOH-Al₂O₃ enhances regioselectivity in cyclization steps . Optimization should include solvent polarity, catalyst loading (e.g., 10 mol%), and reaction time (1.5–5 hours) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are conflicting spectral assignments resolved?
- Methodology : Use IR-LD (infrared linear dichroism) spectroscopy to resolve overlapping vibrational modes in malononitrile derivatives, particularly for distinguishing dicyanovinyl and aromatic C–H stretches. X-ray crystallography (as applied to structurally similar compounds like acetone-solvated malononitrile derivatives) provides unambiguous bond-length validation . Discrepancies between experimental and calculated spectra (e.g., DFT-predicted vs. observed λmax) require hybrid functional validation (e.g., B3LYP vs. CAM-B3LYP) .
Q. What density functional theory (DFT) methods are best suited for predicting electronic properties, and how do exchange-correlation functionals affect accuracy?
- Methodology : Benchmark against experimental UV-Vis data using B3LYP/6-31G(d,p), which shows <5% deviation in λmax for dicyanovinyl-containing acceptors. Exact-exchange inclusion (e.g., CAM-B3LYP) improves charge-transfer excitation modeling but may overcorrect for localized transitions. For thermochemical accuracy (e.g., ionization potentials), hybrid functionals with gradient corrections (e.g., Becke’s 1993 functional) reduce average errors to ~2.4 kcal/mol .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be probed experimentally and computationally, particularly in multi-step catalytic processes?
- Methodology : Mechanistic studies for Knoevenagel-Michael-cyclization cascades (e.g., pyranopyrazole synthesis) require isotopic labeling (²H/¹³C) of intermediates and DFT-based transition-state analysis. For example, intermediates like benzylidene malononitrile form via base-catalyzed condensation, followed by Michael addition to pyrrole derivatives. Kinetic isotope effects (KIEs) and Hammett plots validate proposed pathways .
Q. What strategies optimize catalytic systems for synthesizing derivatives of this compound in environmentally benign conditions?
- Methodology : Ionic liquids (e.g., [BMIM][BF₄]) enhance catalyst recyclability and reduce volatility in solvent-free systems. KF-Al₂O₃, a recyclable solid base, achieves >90% recovery over five cycles for pyran syntheses. Solvent screening (e.g., ethanol vs. dichloromethane) balances polarity and green chemistry metrics .
Q. How do solvent effects and substituent electronic properties influence the compound’s reactivity in multi-component reactions?
- Methodology : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in Knoevenagel steps, while protic solvents (ethanol) favor hydrogen-bond-assisted cyclization. Substituent effects are quantified via Hammett σ constants: Electron-withdrawing groups (e.g., –CN) on aryl aldehydes accelerate condensation but may hinder nucleophilic additions .
Q. What discrepancies arise between experimental spectroscopic data and computational predictions, and how are these resolved?
- Methodology : For absorption spectra, CAM-B3LYP often underestimates λmax by 20–30 nm compared to B3LYP, which aligns better with experimental data (~607 nm vs. 634 nm). Discrepancies stem from delocalization error in charge-transfer states. Multi-reference methods (e.g., CASSCF) or solvent-model adjustments (e.g., PCM) improve agreement .
Q. How can enantioselective synthesis of β-chiral malononitrile derivatives be achieved using this compound as a precursor?
- Methodology : A photoenzymatic one-pot strategy combines photocatalytic Knoevenagel condensation (e.g., using Ru-based photosensitizers) with enzymatic asymmetric reduction (e.g., alcohol dehydrogenases). This approach achieves >90% enantiomeric excess (ee) under visible light and mild pH conditions, avoiding harsh reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
